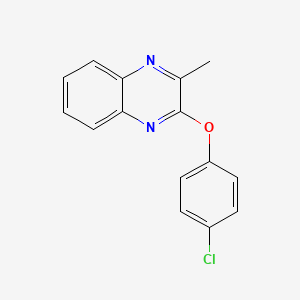![molecular formula C21H17ClN2O2 B6085232 2-[(3-chlorobenzoyl)amino]-N-(3-methylphenyl)benzamide](/img/structure/B6085232.png)
2-[(3-chlorobenzoyl)amino]-N-(3-methylphenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(3-chlorobenzoyl)amino]-N-(3-methylphenyl)benzamide, also known as C16, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. C16 is a benzamide derivative that has been synthesized through a specific method. The compound has been found to exhibit various biochemical and physiological effects, making it a promising candidate for further research.
Mecanismo De Acción
The mechanism of action of 2-[(3-chlorobenzoyl)amino]-N-(3-methylphenyl)benzamide is not fully understood. However, studies have suggested that the compound exerts its effects by inhibiting the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. 2-[(3-chlorobenzoyl)amino]-N-(3-methylphenyl)benzamide has also been found to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor that plays a key role in inflammation and immune response.
Biochemical and physiological effects:
2-[(3-chlorobenzoyl)amino]-N-(3-methylphenyl)benzamide has been found to exhibit various biochemical and physiological effects. The compound has been shown to reduce inflammation and pain in animal models of acute and chronic inflammation. 2-[(3-chlorobenzoyl)amino]-N-(3-methylphenyl)benzamide has also been found to possess antipyretic effects, reducing fever in animal models. Additionally, 2-[(3-chlorobenzoyl)amino]-N-(3-methylphenyl)benzamide has been shown to possess antioxidant properties, protecting cells from oxidative stress-induced damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-[(3-chlorobenzoyl)amino]-N-(3-methylphenyl)benzamide has several advantages for lab experiments. The compound is relatively easy to synthesize and is stable under normal laboratory conditions. 2-[(3-chlorobenzoyl)amino]-N-(3-methylphenyl)benzamide is also soluble in organic solvents, allowing for easy manipulation in experiments. However, one limitation of 2-[(3-chlorobenzoyl)amino]-N-(3-methylphenyl)benzamide is its low solubility in water, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on 2-[(3-chlorobenzoyl)amino]-N-(3-methylphenyl)benzamide. One potential avenue of research is the development of 2-[(3-chlorobenzoyl)amino]-N-(3-methylphenyl)benzamide-based drugs for the treatment of inflammatory and oxidative stress-related diseases. Another potential direction is the investigation of the mechanism of action of 2-[(3-chlorobenzoyl)amino]-N-(3-methylphenyl)benzamide, which may lead to the development of more potent and specific inhibitors of inflammation and oxidative stress. Additionally, further studies are needed to determine the safety and toxicity profile of 2-[(3-chlorobenzoyl)amino]-N-(3-methylphenyl)benzamide, which is essential for the development of potential therapeutic applications.
Métodos De Síntesis
2-[(3-chlorobenzoyl)amino]-N-(3-methylphenyl)benzamide has been synthesized through a multi-step method that involves the reaction of 3-chlorobenzoic acid with thionyl chloride to form 3-chlorobenzoyl chloride. The resulting compound is then reacted with 3-methylaniline to obtain the intermediate product, 2-[(3-chlorobenzoyl)amino]-N-(3-methylphenyl) acetamide. Finally, the intermediate product is reacted with benzoyl chloride to produce 2-[(3-chlorobenzoyl)amino]-N-(3-methylphenyl)benzamide.
Aplicaciones Científicas De Investigación
2-[(3-chlorobenzoyl)amino]-N-(3-methylphenyl)benzamide has been extensively studied for its potential therapeutic applications. The compound has been found to exhibit anti-inflammatory, analgesic, and antipyretic effects. 2-[(3-chlorobenzoyl)amino]-N-(3-methylphenyl)benzamide has also been shown to possess antioxidant properties, making it a potential candidate for the treatment of oxidative stress-related diseases.
Propiedades
IUPAC Name |
2-[(3-chlorobenzoyl)amino]-N-(3-methylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN2O2/c1-14-6-4-9-17(12-14)23-21(26)18-10-2-3-11-19(18)24-20(25)15-7-5-8-16(22)13-15/h2-13H,1H3,(H,23,26)(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMIGKSCXNLCXJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2=CC=CC=C2NC(=O)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(3-chlorobenzoyl)amino]-N-(3-methylphenyl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-chlorophenoxy)-N'-[(4-chlorophenyl)acetyl]acetohydrazide](/img/structure/B6085151.png)
![N'-[4-(dimethylamino)benzylidene]-N-(4-methylphenyl)-1H-benzimidazole-2-carbohydrazonamide](/img/structure/B6085157.png)
![2-[1-(3-methylbutyl)-4-(2-pyridinylmethyl)-2-piperazinyl]ethanol](/img/structure/B6085163.png)


![8-[(4-fluorobenzyl)amino]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B6085197.png)
![2-methyl-6-{1-[(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)methyl]piperidin-3-yl}pyrimidin-4(3H)-one](/img/structure/B6085200.png)


![2-phenyl-8-(1H-1,2,4-triazol-5-yl)pyrido[4,3-b]-1,6-naphthyridine-1,9(2H,8H)-dione](/img/structure/B6085227.png)

![2-[3-(3,4-dimethoxyphenyl)-4-phenyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]-6,8-dioxabicyclo[3.2.1]octan-4-one](/img/structure/B6085243.png)
![2-(benzylthio)-N-(2-mercapto-5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B6085251.png)
![2-bromo-N-({[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B6085257.png)